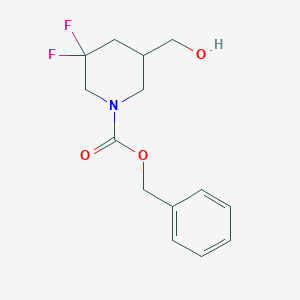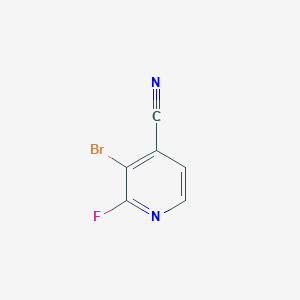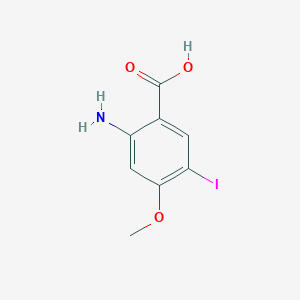![molecular formula C11H15ClN2O2 B1383164 N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride CAS No. 1820736-30-8](/img/structure/B1383164.png)
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
Übersicht
Beschreibung
“N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1820736-30-8. Its linear formula is C11H15ClN2O2 . It’s often used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is 242.7 .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Anticonvulsant Evaluation
- A study reported the synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride derivatives using microwave irradiation. These derivatives demonstrated potential anticonvulsant activity, particularly in the maximal electroshock seizure (MES) model, indicating their possible use in treating seizure disorders (Ghodke et al., 2017).
Antibacterial Agent Synthesis and QSAR Studies
- Another research focused on synthesizing and evaluating the antibacterial properties of similar compounds against gram-positive and gram-negative bacteria. The study also conducted Quantitative Structure-Activity Relationship (QSAR) studies, suggesting the importance of specific substituents for antibacterial activity (Desai et al., 2008).
Anti-Arthritic and Anti-Inflammatory Activities
- Research on N-(2-hydroxy phenyl) acetamide, a related compound, demonstrated significant anti-arthritic and anti-inflammatory effects in adjuvant-induced arthritis in rats. This suggests potential therapeutic applications in inflammatory diseases (Jawed et al., 2010).
Antifungal and Antibacterial Properties
- A study synthesized azetidinone derivatives and evaluated their antifungal and antibacterial activities, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2013).
Antioxidant Activity
- The antioxidant properties of certain N-(substituted phenyl)-acetamide derivatives were investigated, revealing considerable antioxidant activity in some compounds. This indicates a potential role in combating oxidative stress-related disorders (Gopi & Dhanaraju, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-(azetidin-3-yloxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPHUQBAZVZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)